3-[2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid
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Overview
Description
3-[2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid is a versatile compound used in various scientific research fields. Its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, makes it valuable in organic synthesis, drug discovery, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid typically involves the following steps:
Fmoc Protection: The fluorenylmethoxycarbonyl group is introduced to protect the amino group during subsequent reactions.
Coupling Reaction: The protected amino group is coupled with a benzoic acid derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Deprotection: The Fmoc group is removed under basic conditions, typically using piperidine, to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
3-[2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Fmoc group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
3-[2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid is used in various scientific research applications:
Chemistry: As a building block in organic synthesis and peptide chemistry.
Biology: In the study of protein-ligand interactions and enzyme mechanisms.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the development of advanced materials and organic electronics.
Mechanism of Action
The mechanism of action of 3-[2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid involves its ability to interact with specific molecular targets. The Fmoc group facilitates the protection and deprotection of amino groups, allowing for selective reactions in complex synthetic pathways. This compound can also act as a ligand, binding to proteins and enzymes to modulate their activity.
Comparison with Similar Compounds
Similar Compounds
- **(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- **(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-quinolin-2-ylpropanoic acid
Uniqueness
3-[2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid is unique due to its specific structure, which includes both a benzoic acid moiety and an Fmoc-protected amino group. This combination allows for versatile applications in synthetic chemistry and material science, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-[2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23NO4/c31-28(32)20-10-7-9-19(16-20)22-11-2-1-8-21(22)17-30-29(33)34-18-27-25-14-5-3-12-23(25)24-13-4-6-15-26(24)27/h1-16,27H,17-18H2,(H,30,33)(H,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXMCMCXSAUANP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC(=CC=C5)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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